6-nitro-4-phenyl-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one
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Overview
Description
6-NITRO-4-PHENYL-3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a quinoline core substituted with nitro, phenyl, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-NITRO-4-PHENYL-3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the cycloaddition of nitrones with various dipolarophiles to form the quinoline core . The reaction conditions often require the use of catalysts such as palladium acetate (Pd(OAc)2) and bases like potassium carbonate (K2CO3) in solvents such as N-methyl-2-pyrrolidone (NMP) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
6-NITRO-4-PHENYL-3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The phenyl and trimethoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) for reduction reactions, and electrophiles such as halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-NITRO-4-PHENYL-3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-NITRO-4-PHENYL-3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. The trimethoxyphenyl group, for example, has been shown to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors.
Uniqueness
6-NITRO-4-PHENYL-3-[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its combination of functional groups, which confer a broad range of biological activities. The presence of the trimethoxyphenyl group, in particular, enhances its ability to interact with multiple molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H22N2O7 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
6-nitro-4-phenyl-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C27H22N2O7/c1-34-22-13-16(14-23(35-2)26(22)36-3)9-12-21(30)25-24(17-7-5-4-6-8-17)19-15-18(29(32)33)10-11-20(19)28-27(25)31/h4-15H,1-3H3,(H,28,31)/b12-9+ |
InChI Key |
RBKJZXJQEWZNDV-FMIVXFBMSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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